molecular formula C10H13N5 B2571153 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine CAS No. 1250980-13-2

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine

Cat. No. B2571153
CAS RN: 1250980-13-2
M. Wt: 203.249
InChI Key: GDQRZUXAKVDDKC-UHFFFAOYSA-N
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Description

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine, also known as BZT-5AM, is a chemical compound that has been gaining attention in scientific research. This compound belongs to the class of tetrazole-based drugs and has shown promising results in various studies. In

Scientific Research Applications

Role in Click Chemistry

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

DNA Synthesis

Dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Formation of Stable Metallic Compounds

Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Synthesis of Novel Heterocycles

The synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives starting from substituted benzyl halides and 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile has been described . These compounds were obtained in good yields and were characterized using 1H NMR, 13C NMR, FTIR and HRMS spectral data .

Antitumor Activity

The new compounds synthesized from 1-(1-benzyltetrazol-5-yl)-N-methylmethanamine were evaluated for their potential in vitro antitumor activity against four human cancer cell lines (MCF-7, CaCO2, HeLa and SkBr3) by MTT assay . The most potent compounds show good activity (IC50 values) relative to 5-fluorouracil, with potential to be antitumor agents .

Inhibition of MEK-1 Enzyme

The best performing three compounds were evaluated for in silico analysis on the PharmMapper web server, and the human mitogen-activated protein kinase 1 (MEK-1) enzyme was recognized as the main target protein . MEK-1 inhibition by these compounds was further confirmed by the docking study to corroborate the target .

Role in the Synthesis of β-Carbolines

The 3-(1H-tetrazol-5-yl)-β-carbolines stood out as the most active compounds, with values of half-maximal inhibitory concentration (IC50) ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma HCT116 and HT29 cell lines . The results also revealed a mechanism of action independent of the p53 pathway .

Reactivity Similar to Aromatic Compounds

The 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of ring and one loan pair of electrons of nitrogen .

properties

IUPAC Name

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-11-7-10-12-13-14-15(10)8-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRZUXAKVDDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=NN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzyltetrazol-5-yl)-N-methylmethanamine

CAS RN

1250980-13-2
Record name [(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine
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